molecular formula C22H34N8O7 B034950 Methoxycarbonyl-D-Nle-Gly-Arg-pNA CAS No. 104186-68-7

Methoxycarbonyl-D-Nle-Gly-Arg-pNA

Cat. No.: B034950
CAS No.: 104186-68-7
M. Wt: 522.6 g/mol
InChI Key: XEXULFKIPLAHKX-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic trypsin substrate that serves as a substrate for coagulation factors IXa (FIXa) and Xa (FXa) . This compound is utilized in various biochemical assays and research applications due to its specific interaction with these coagulation factors.

Scientific Research Applications

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is widely used in scientific research due to its specific interactions with coagulation factors. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is synthesized through a series of peptide coupling reactionsThe reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Methoxycarbonyl-D-Nle-Gly-Arg-pNA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Methoxycarbonyl-D-Nle-Gly-Arg-pNA exerts its effects by serving as a substrate for coagulation factors IXa and Xa. The compound binds to the active site of these enzymes, leading to the cleavage of the peptide bond and release of para-nitroaniline. This reaction can be monitored spectrophotometrically, as para-nitroaniline absorbs light at a specific wavelength .

Properties

IUPAC Name

methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O7/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXULFKIPLAHKX-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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